3,4'-Dichlorodiphenyl sulfone
Overview
Description
3,4’-Dichlorodiphenyl sulfone is an organic compound classified as a sulfone. It is a white solid with the chemical formula C12H8Cl2O2S. This compound is known for its stability and is commonly used as a precursor in the production of high-performance polymers, such as polysulfones and polyethersulfones .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4’-Dichlorodiphenyl sulfone can be synthesized through the sulfonation of chlorobenzene with sulfuric acid. The reaction typically involves the use of various additives to optimize the formation of the desired isomer . Another method involves the chlorination of diphenylsulfone .
Industrial Production Methods: In industrial settings, the production of 3,4’-Dichlorodiphenyl sulfone often involves the reaction of dimethyl sulfate with sulfur trioxide, followed by the reaction of the formed dimethyl pyrosulfate with unreacted sulfur trioxide. The mixture is then reacted with monochlorobenzene, and the crude product is isolated using solvent extraction .
Chemical Reactions Analysis
Types of Reactions: 3,4’-Dichlorodiphenyl sulfone undergoes various chemical reactions, including:
Substitution Reactions: The chloride substituents on the aromatic rings are activated towards nucleophilic substitution, making the compound useful in the production of polysulfones.
Oxidation and Reduction Reactions: These reactions can modify the sulfone group, although specific conditions and reagents vary.
Common Reagents and Conditions:
Substitution Reactions: Sodium hydroxide or potassium carbonate in an aprotic solvent like dimethyl sulfoxide.
Oxidation Reactions: Potassium permanganate or hydrogen peroxide under acidic conditions.
Major Products:
Substitution Reactions: Polysulfones and polyethersulfones.
Oxidation Reactions: Modified sulfones with different functional groups.
Scientific Research Applications
3,4’-Dichlorodiphenyl sulfone has a wide range of applications in scientific research and industry:
Mechanism of Action
The mechanism by which 3,4’-Dichlorodiphenyl sulfone exerts its effects is primarily through its role as a precursor in polymerization reactions. The chloride substituents are activated towards nucleophilic substitution, facilitating the formation of polysulfones. These polymers exhibit high thermal stability and mechanical strength due to the electron-accepting properties of the sulfone group .
Comparison with Similar Compounds
4,4’-Dichlorodiphenyl sulfone: Another isomer with similar applications but different structural properties.
Bisphenol A: Often used in combination with dichlorodiphenyl sulfones to produce polysulfones.
4,4’-Difluorodiphenyl sulfone: Used in similar polymerization reactions but with different reactivity due to the presence of fluorine atoms.
Uniqueness: 3,4’-Dichlorodiphenyl sulfone is unique due to its specific isomeric structure, which influences its reactivity and the properties of the resulting polymers. Its ability to undergo efficient nucleophilic substitution makes it a valuable precursor in the production of high-performance polymers .
Properties
IUPAC Name |
1-chloro-3-(4-chlorophenyl)sulfonylbenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O2S/c13-9-4-6-11(7-5-9)17(15,16)12-3-1-2-10(14)8-12/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGWMELCMYSUIOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)S(=O)(=O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40557705 | |
Record name | 1-Chloro-3-(4-chlorobenzene-1-sulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40557705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38980-69-7 | |
Record name | 3,4'-Dichlorodiphenyl sulfone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038980697 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Chloro-3-(4-chlorobenzene-1-sulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40557705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4'-DICHLORODIPHENYL SULFONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A02XFV8T8S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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